molecular formula C6H7ClN2O B022438 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone CAS No. 101189-97-3

2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone

Cat. No. B022438
CAS RN: 101189-97-3
M. Wt: 158.58 g/mol
InChI Key: JKEQAGNERAXXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone, also known as CIME, is a chemical compound with potential applications in scientific research. It is a small molecule that can be synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone inhibits CK2 by binding to the enzyme's ATP-binding site, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of CK2-dependent signaling pathways and cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone can inhibit CK2-dependent phosphorylation of target proteins, such as p53 and NF-kB, in cells. This leads to the modulation of cellular processes, including cell proliferation, survival, and apoptosis. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone in lab experiments is its specificity towards CK2, which allows for the selective inhibition of CK2-dependent signaling pathways. However, 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's potency as an inhibitor of CK2 is lower than other CK2 inhibitors, such as CX-4945. Additionally, 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's stability in aqueous solutions is limited, which can pose challenges for its use in cell-based assays.

Future Directions

For the study of 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone include the development of more potent and stable CK2 inhibitors based on 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's structure. Additionally, further investigation of the biochemical and physiological effects of 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone on CK2-dependent signaling pathways and cellular processes is warranted. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's potential as a therapeutic agent for cancer and other diseases should also be explored. Finally, the development of new methods for synthesizing 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone and related compounds may facilitate their use in scientific research.

Synthesis Methods

2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone can be synthesized using different methods, including the reaction of 2-methyl-1H-imidazole-4-carboxaldehyde with chloroacetyl chloride in the presence of a base. Another method involves the reaction of 2-methyl-1H-imidazole-4-carboxaldehyde with chloroacetic acid in the presence of a dehydrating agent. Both methods produce 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone as a white crystalline solid.

Scientific Research Applications

2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has been studied for its potential as an inhibitor of protein kinase CK2, an enzyme that plays a role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 has been proposed as a therapeutic strategy for cancer and other diseases. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has also been investigated as a potential tool for studying CK2 function in cells.

properties

CAS RN

101189-97-3

Product Name

2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-1-(2-methyl-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C6H7ClN2O/c1-4-8-3-5(9-4)6(10)2-7/h3H,2H2,1H3,(H,8,9)

InChI Key

JKEQAGNERAXXJS-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)C(=O)CCl

Canonical SMILES

CC1=NC=C(N1)C(=O)CCl

synonyms

Ethanone, 2-chloro-1-(2-methyl-1H-imidazol-4-yl)- (9CI)

Origin of Product

United States

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